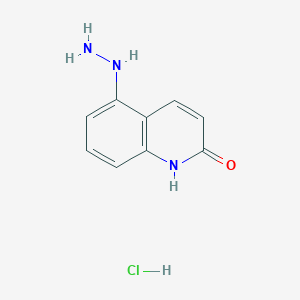

5-Hydrazinylquinolin-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydrazinylquinolin-2-ol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClN3O and its molecular weight is 211.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Hydrazinylquinolin-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is a derivative of quinoline, a class of compounds known for their pharmacological properties. The hydrazine moiety in this compound enhances its reactivity and biological efficacy.

Target Interactions:

- DNA Gyrase Inhibition: The compound exhibits potent inhibitory effects against DNA gyrase, an essential enzyme for bacterial DNA replication, particularly in Mycobacterium tuberculosis . This inhibition disrupts the replication process, leading to bacterial cell death.

- Enzyme Inhibition: It also targets enzymes involved in microbial metabolism, contributing to its antimicrobial properties .

Biochemical Pathways:

- The interaction with DNA gyrase affects the DNA replication pathway in bacteria.

- It may also influence other biochemical pathways related to cell signaling and metabolism.

Biological Activity

This compound has been investigated for various biological activities:

- Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have shown promising results compared to standard antibiotics .

- Anticancer Potential: The compound's ability to intercalate into DNA suggests potential anticancer activity by inhibiting cancer cell proliferation .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated:

- MIC Values: Ranged from 4–16 µg/mL against resistant strains, which is competitive with established antibiotics like ciprofloxacin .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

- Mechanism: It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| 5-Hydrazinylquinolin-2-ol | Antimicrobial, Anticancer | 4–16 | Effective against resistant strains |

| Quinoline | Antimicrobial, Antimalarial | 0.125–0.5 | Standard drug for comparison |

| 3-Hydrazinylquinoline | Antimicrobial, Anticancer | Not specified | Similar mechanism but different structure |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, detailed studies on its toxicity are still required to establish safety profiles for clinical use.

Aplicaciones Científicas De Investigación

Pharmacological Applications

5-Hydrazinylquinolin-2-ol hydrochloride has been studied for its biological activities, particularly as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit promising antibacterial properties. For instance, studies have shown that certain analogs demonstrate efficacy against resistant strains of bacteria such as Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial cell wall synthesis or protein function, making these compounds potential candidates for new antibiotic therapies .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including lung and cervical cancer cells. The cytotoxicity is often assessed using assays like MTT or IC50 calculations, revealing that certain derivatives possess lower toxicity towards normal cells compared to established chemotherapeutic agents like doxorubicin .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, often involving one-pot reactions that simplify the process while maintaining high yields. Recent advancements in synthetic chemistry have focused on green chemistry approaches to minimize environmental impact while maximizing efficiency .

Common Synthetic Routes

- Condensation Reactions : These reactions typically involve the condensation of 8-hydroxyquinoline derivatives with hydrazine or its derivatives under acidic conditions.

- Microwave-Assisted Synthesis : This method has been employed to enhance reaction rates and yields, providing a more efficient pathway for synthesizing quinoline-based compounds .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Broader Implications

The applications of this compound extend beyond immediate pharmacological benefits. Its role in drug development is crucial as researchers seek to address global health challenges such as antibiotic resistance and cancer treatment resistance. The compound's unique chemical structure allows for modifications that can enhance its biological activity while reducing side effects.

Propiedades

IUPAC Name |

5-hydrazinyl-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-12-8-3-1-2-7-6(8)4-5-9(13)11-7;/h1-5,12H,10H2,(H,11,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDODLESYIRAYEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C(=C1)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.